

Spectral Data of 4-Pyridinesulfonic Acid 1-Oxide: A Comprehensive Analysis

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Compound of Interest

Compound Name: 4-Pyridinesulfonic acid, 1-oxide

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Despite a thorough search of available scientific literature and chemical databases, detailed experimental spectral data (NMR, IR, MS) for 4-pyridinesulfonic acid 1-oxide could not be located. While information is available for the related compound 4-pyridinesulfonic acid and other pyridine N-oxide derivatives, specific characterization data for the target molecule remains elusive.

This guide aims to provide a framework for the analysis of 4-pyridinesulfonic acid 1-oxide, outlining the expected spectral characteristics and the methodologies for their acquisition. While direct experimental values cannot be presented, this document will serve as a resource for researchers undertaking the synthesis and characterization of this compound.

Predicted Spectral Characteristics

Based on the structure of 4-pyridinesulfonic acid 1-oxide, the following spectral features can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring. Due to the electron-withdrawing nature of both the sulfonyl group and the N-oxide, the protons are expected to be shifted downfield. The protons ortho to the N-oxide (at C2 and C6) would likely appear as one multiplet, and the protons meta to the N-oxide (at C3 and C5) as another, likely further downfield due to the influence of the

sulfonic acid group. The integration of these signals would be 2H for each. The exact chemical shifts would be dependent on the solvent used.

- ^{13}C NMR: The carbon NMR spectrum would be expected to display three signals for the pyridine ring carbons. The carbon atom attached to the sulfonic acid group (C4) would be significantly deshielded. The carbons adjacent to the nitrogen (C2 and C6) would also be deshielded due to the N-oxide group. The carbons at C3 and C5 would likely appear at a more upfield position relative to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 4-pyridinesulfonic acid 1-oxide is expected to exhibit characteristic absorption bands for the following functional groups:

- S=O stretching: Strong absorption bands are expected in the regions of $1350\text{--}1470\text{ cm}^{-1}$ (asymmetric) and $1120\text{--}1200\text{ cm}^{-1}$ (symmetric) for the sulfonic acid group.
- N-O stretching: A strong band characteristic of the N-oxide group should be observable in the $1200\text{--}1300\text{ cm}^{-1}$ region.
- C=N and C=C stretching: Aromatic ring stretching vibrations are expected in the $1400\text{--}1600\text{ cm}^{-1}$ range.
- O-H stretching: A broad absorption band corresponding to the hydroxyl group of the sulfonic acid would be expected in the $2500\text{--}3300\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 4-pyridinesulfonic acid 1-oxide ($\text{C}_5\text{H}_5\text{NO}_4\text{S}$, 175.17 g/mol). Fragmentation patterns would likely involve the loss of SO_3 (80 amu) and other characteristic fragments of the pyridine N-oxide ring.

Experimental Protocols

Should a researcher synthesize 4-pyridinesulfonic acid 1-oxide, the following general experimental protocols could be employed for its spectral characterization.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- **Data Acquisition:** Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- **Data Processing:** Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to a standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

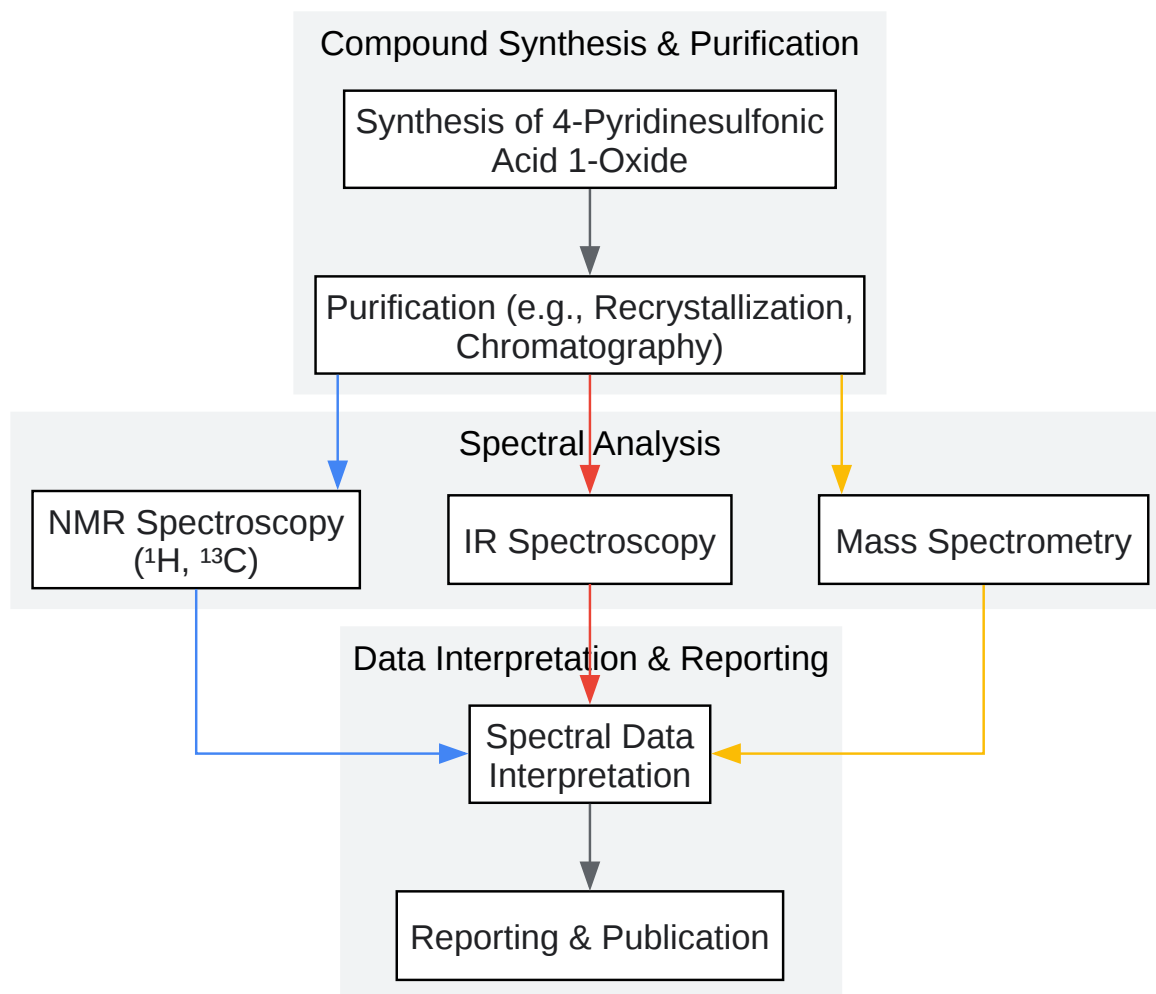
- **Sample Preparation:** Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Processing:** Perform a background correction and present the data as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- **Data Acquisition:** Acquire the mass spectrum in the appropriate mass range.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectral Analysis

The general workflow for obtaining and analyzing spectral data for a novel compound like 4-pyridinesulfonic acid 1-oxide is depicted in the following diagram.



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Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

In conclusion, while a comprehensive technical guide with experimental data for 4-pyridinesulfonic acid 1-oxide cannot be provided at this time due to a lack of available information, this document offers a foundational understanding of the expected spectral properties and the methodologies required for their determination. Further research is needed to synthesize and characterize this compound to populate the scientific record with its spectral data.

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